2-Cyano-3-hydroxypyridine
Overview
Description
2-Cyano-3-hydroxypyridine is a chemical compound that belongs to the class of organic compounds known as cyanopyridines. These compounds are characterized by the presence of a cyano group attached to a pyridine ring. The specific structure of 2-cyano-3-hydroxypyridine includes a hydroxy group at the third position, which significantly influences its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of cyanopyridine derivatives, including 2-cyano-3-hydroxypyridine, can be achieved through various methods. One approach involves the condensation of aldehydes, ketones, malononitrile, and ammonium acetate in a one-pot reaction catalyzed by ytterbium perfluorooctanoate [Yb(PFO)3], which is an efficient and environmentally friendly method9. Another method includes the synthesis of 2-chloro-5-hydroxynicotinonitrile as an intermediate in the total synthesis of hydroxylated metabolites of related cyanopyridine compounds .
Molecular Structure Analysis
The molecular and crystal structure of cyanopyridine derivatives has been extensively studied. For instance, the crystal structures of 2- and 3-cyanopyridine isomers have been determined using low-temperature X-ray single crystal experiments, revealing the nature of intermolecular contacts and hydrogen bond type interactions . Additionally, the molecular structure, as well as IR and Raman spectra of 2-hydroxy-3-cyano-4-methylpyridine, have been analyzed using quantum chemical calculations, highlighting the role of hydrogen bonds in the stabilization of the structure .
Chemical Reactions Analysis
2-Cyano-3-hydroxypyridine and its derivatives exhibit a range of chemical reactivities. For example, the reactions of 2-amino-3-hydroxypyridine with 2-chloro-3-nitropyridine have been studied, leading to the formation of various heterocyclic compounds through acid-catalyzed and base-catalyzed procedures . The chemistry of 2-amino-3-cyanopyridines has also been reviewed, presenting a comprehensive survey of their preparation methods and chemical reactivity, which are important for synthesizing novel heterocyclic systems .
Physical and Chemical Properties Analysis
Cyanopyridine derivatives possess unique optical and electrochemical properties. New cyanopyridine derivatives with different alkoxy substituents have been synthesized to study their optical and electrochemical properties, revealing good solubility in organic solvents and potential use as optoelectronic materials . The synthesis of 2-methoxypyridine-3,4-dicarbonitriles and related compounds has also been explored, with some derivatives exhibiting intense fluorescence and antiphlogistic activity10.
Scientific Research Applications
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Biology and Natural Products
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Dyes
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Fluorescent Materials
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Synthesis of Biologically Active Molecules
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Catalytic Activity
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Coordination Chemistry
“2-Cyano-3-hydroxypyridine” is a key component in the synthesis of 2-pyridones , which are important heterocyclic compounds with versatile applications in different areas . Here are some additional applications of 2-pyridones that might involve “2-Cyano-3-hydroxypyridine”:
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Multicomponent Reactions
- 2-Pyridone-containing heterocycles are considered privileged scaffolds in drug discovery due to their behavior as hydrogen bond donors and/or acceptors and nonpeptidic mimics, and remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity . This review provides a comprehensive overview of multicomponent reactions (MCRs) for the synthesis of 2-pyridone-containing heterocycles .
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Synthesis of Amino-Substituted-2-Pyridone
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Synthesis from 2-Fluoro Pyridine
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Synthesis of Biologically Active Molecule with 2-Pyridone Scaffold
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Metal-Catalyzed Synthesis
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Cyclization Reaction
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-hydroxypyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVFTOVNAKNVQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239324 | |
Record name | 3-Hydroxypyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-hydroxypyridine | |
CAS RN |
932-35-4 | |
Record name | 3-Hydroxy-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=932-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxypyridine-2-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxypyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxypyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.047 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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